Cas no 1195763-75-7 (1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol)

1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol
- EN300-1932906
- 1195763-75-7
-
- インチ: 1S/C7H7F3N2O/c8-7(9,10)6(13)3-5-4-11-1-2-12-5/h1-2,4,6,13H,3H2
- InChIKey: ZTDJYQBGFOOOBP-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=NC=CN=1)O)(F)F
計算された属性
- せいみつぶんしりょう: 192.05104734g/mol
- どういたいしつりょう: 192.05104734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932906-2.5g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1932906-0.25g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1932906-1.0g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1932906-5.0g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1932906-1g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1932906-10g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1932906-0.5g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1932906-10.0g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1932906-0.05g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1932906-0.1g |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol |
1195763-75-7 | 0.1g |
$678.0 | 2023-09-17 |
1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-olに関する追加情報
Recent Advances in the Study of 1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-ol (CAS: 1195763-75-7)
1,1,1-Trifluoro-3-(pyrazin-2-yl)propan-2-ol (CAS: 1195763-75-7) is a fluorinated pyrazine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief provides an overview of the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential applications in drug discovery.
The compound's structural features, including the trifluoromethyl group and the pyrazine ring, contribute to its enhanced metabolic stability and binding affinity to biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the synthesis of potent EGFR inhibitors, showing promising results in preclinical models of non-small cell lung cancer. The study reported a 70% inhibition rate at nanomolar concentrations, underscoring its potential as a lead compound for further optimization.
In addition to its anticancer properties, 1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol has been investigated for its antimicrobial activity. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) revealed its efficacy against drug-resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics, which could address the growing challenge of antimicrobial resistance.
From a synthetic chemistry perspective, advancements in the preparation of 1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol have been achieved through catalytic asymmetric hydrogenation, as reported in Angewandte Chemie (2023). This method offers a more efficient and enantioselective route to the compound, with yields exceeding 90% and enantiomeric purity of >99%. Such improvements are critical for scaling up production and ensuring consistent quality for pharmaceutical applications.
Ongoing research is also exploring the compound's potential in central nervous system (CNS) drug development. Preliminary data presented at the 2024 American Chemical Society National Meeting suggested its ability to cross the blood-brain barrier, making it a candidate for the treatment of neurodegenerative diseases. However, further pharmacokinetic and toxicity studies are needed to fully evaluate its safety profile.
In conclusion, 1,1,1-trifluoro-3-(pyrazin-2-yl)propan-2-ol (CAS: 1195763-75-7) represents a versatile scaffold with multiple therapeutic applications. Its recent advancements in synthesis, biological activity, and drug development highlight its growing importance in chemical biology and medicinal chemistry. Future research should focus on optimizing its pharmacological properties and expanding its therapeutic potential across various disease areas.
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